molecular formula C12H11ClO2 B1349446 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one CAS No. 41295-58-3

4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one

Cat. No. B1349446
CAS RN: 41295-58-3
M. Wt: 222.67 g/mol
InChI Key: UAHMLRJDORGFNT-UHFFFAOYSA-N
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Description

Chloromethyl compounds are generally used as intermediates in organic synthesis . They are often used in reactions to introduce a methyl group with a leaving group (chloride), which can then participate in further reactions .


Synthesis Analysis

The synthesis of chloromethyl compounds often involves the reaction of an aromatic compound with formaldehyde and a halogen source in the presence of a Lewis acid catalyst . This is known as the Blanc chloromethylation .


Chemical Reactions Analysis

Chloromethyl compounds can participate in a variety of chemical reactions. They are often used as intermediates in organic synthesis, where the chloromethyl group acts as a leaving group in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties of chloromethyl compounds can vary greatly depending on the specific compound. Some general physical properties include color, density, hardness, and melting and boiling points .

Scientific Research Applications

1. Structural and Spectroscopic Analysis

4,7-Dimethyl-2H-chromen-2-one and its sulfur analogue were synthesized and characterized through spectroscopic methods and mass spectrometry. These compounds, including variants of the 2H-chromen-2-one structure, exhibit extended π-bonding contributing to their planarity and display intermolecular hydrogen-bonding interactions, which are crucial for understanding their chemical behavior and potential applications in materials science (Delgado Espinosa et al., 2017).

2. Synthesis and Applications in Vitamin Analogs

Research on methyl-substituted chromanols, which are structurally related to 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one, indicates their relevance in the synthesis of vitamin K analogs. This highlights the potential of these compounds in nutritional science and pharmaceutical applications (Maruyama et al., 1979).

3. Development of Asymmetric Diketones

A study on the synthesis of asymmetric 1,5-diketones based on 4-hydroxy-2H-chromen-2-one showcases the chemical versatility of these compounds. This process involves multi-component condensation, indicating their potential use in complex organic syntheses and pharmaceutical research (Kostritskiy et al., 2020).

4. Crystal Structure Analysis

The study of the crystal structure of similar compounds to 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one offers insights into their intramolecular hydrogen bonding and crystal packing. This information is vital for materials science and the development of new compounds with desired physical properties (Manolov et al., 2008).

5. Novel Syntheses and Chemical Transformations

Research has been conducted on new syntheses based on 4-hydroxy-2H-chromen-2-ones, demonstrating the reactivity and transformation potential of these compounds in organic chemistry. This includes the alkylation and subsequent reactions with various amines, opening avenues for creating a range of derivatives with potential biological activity (Avetisyan et al., 2009).

Safety And Hazards

Chloromethyl compounds can be hazardous. They can cause severe skin burns and eye damage. They are also harmful if swallowed and fatal if inhaled .

properties

IUPAC Name

4-(chloromethyl)-5,7-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c1-7-3-8(2)12-9(6-13)5-11(14)15-10(12)4-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHMLRJDORGFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359102
Record name 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one

CAS RN

41295-58-3
Record name 4-(Chloromethyl)-5,7-dimethyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41295-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Li - 2015 - dash.harvard.edu
The inefficient delivery of proteins into mammalian cells remains a major barrier to realizing the therapeutic potential of many proteins. We and others have previously shown that …
Number of citations: 4 dash.harvard.edu

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